6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine
Description
6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c18-12-1-2-16-15(9-12)17(20-11-19-16)21-13-3-6-22(10-13)14-4-7-23-8-5-14/h1-2,9,11,13-14H,3-8,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGCYJMXNWAEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC=NC3=C2C=C(C=C3)F)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Introduction of the fluoro group: The fluorination step can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the pyrrolidine moiety: This step involves the formation of a pyrrolidine ring, which can be achieved through cyclization reactions using appropriate amine precursors.
Oxan-4-yl group incorporation: The oxan-4-yl group can be introduced through nucleophilic substitution reactions using suitable alkylating agents.
Industrial production methods for this compound would involve optimizing these synthetic steps to achieve high yields and purity, while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form various biaryl derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials and as a building block for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: A well-known quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based anticancer drug that also targets EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.
Biological Activity
6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities, including anti-cancer properties. The presence of the fluorine atom and the oxan-pyrrolidine moiety may enhance its pharmacological profile by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in cancer cell proliferation. The compound is believed to interact with targets such as topoisomerases, which are crucial for DNA replication and repair.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anti-proliferative effects against various cancer cell lines. For example, derivatives of quinazoline have shown potent inhibitory activity against A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines.
| Compound | Cell Line | IC50 Value (µM) | Inhibition Rate (%) |
|---|---|---|---|
| This compound | A549 | TBD | TBD |
| 18f (related compound) | HeLa | 10 | 42.75 |
| 18g (related compound) | HepG2 | 20 | 29.25 |
Note: TBD indicates that specific data for the compound was not available in the reviewed literature.
Case Studies and Research Findings
-
In Vitro Studies :
In vitro assays demonstrated that compounds similar to this compound effectively inhibit topoisomerase I activity, leading to increased apoptosis in cancer cells. For instance, compounds such as 18f and 18g exhibited comparable effects to standard chemotherapeutics like camptothecin, with significant increases in the S-phase population of treated cells after 24 hours . -
In Vivo Studies :
Animal models treated with related quinazoline derivatives showed substantial tumor growth inhibition. For example, administration of compound 18g at a dosage of 20 mg/kg resulted in an inhibition rate of approximately 42.75% in tumor size compared to control groups . -
Synergistic Effects :
Investigations into combination therapies revealed that using this compound alongside existing chemotherapeutics could enhance overall efficacy, potentially reducing required dosages and associated side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
